N'-[(1E)-1-(4-bromophenyl)ethylidene]biphenyl-4-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is a complex organic compound with a molecular formula of C21H17BrN2O. This compound is characterized by the presence of a bromophenyl group and a biphenyl structure, making it a significant molecule in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE typically involves the condensation reaction between 4-bromobenzaldehyde and 4-biphenylcarbohydrazide. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .
Wissenschaftliche Forschungsanwendungen
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE involves its interaction with specific molecular targets. The bromophenyl group can participate in various binding interactions, while the biphenyl structure provides stability and rigidity to the molecule. These interactions can modulate biological pathways and exert therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Bromobiphenyl: Shares the bromophenyl and biphenyl structures but lacks the carbohydrazide group.
4-Bromodiphenyl: Similar to 4-bromobiphenyl but with different substitution patterns.
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-1H-BENZIMIDAZOLE-6-CARBOHYDRAZIDE: Contains a benzimidazole ring instead of a biphenyl structure.
Uniqueness
N’-[(1E)-1-(4-BROMOPHENYL)ETHYLIDENE]-[1,1’-BIPHENYL]-4-CARBOHYDRAZIDE is unique due to its specific combination of bromophenyl and biphenyl structures with a carbohydrazide group. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications .
Eigenschaften
Molekularformel |
C21H17BrN2O |
---|---|
Molekulargewicht |
393.3 g/mol |
IUPAC-Name |
N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-phenylbenzamide |
InChI |
InChI=1S/C21H17BrN2O/c1-15(16-11-13-20(22)14-12-16)23-24-21(25)19-9-7-18(8-10-19)17-5-3-2-4-6-17/h2-14H,1H3,(H,24,25)/b23-15+ |
InChI-Schlüssel |
LRKUSKSJSLUZHH-HZHRSRAPSA-N |
Isomerische SMILES |
C/C(=N\NC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)/C3=CC=C(C=C3)Br |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=C(C=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.